Gageostatin A

Description

Discovery and Source Organism Identification

The journey of Gageostatin A began with the exploration of marine sediments, a habitat known for fostering unique microbial life due to conditions such as high salinity, pressure, and specific temperature ranges. nih.govresearchgate.net

The bacterial strain responsible for producing this compound, designated 109GGC020, was isolated from a marine sediment sample collected from Gageocho, located in the southern reef of the Republic of Korea. nih.gov This initial step of isolating promising microbial candidates is crucial, as the unique environmental pressures of marine habitats can drive the evolution of distinct metabolic pathways, leading to the production of novel compounds. researchgate.net

Following its isolation, the bacterial strain 109GGC020 underwent phylogenetic analysis to determine its identity. Through 16s rRNA sequencing, a standard molecular technique for bacterial identification, the strain was identified as Bacillus subtilis. nih.govfrontiersin.orgcytgen.com This ubiquitous Gram-positive bacterium is well-documented for its ability to synthesize a diverse range of secondary metabolites, including various lipopeptides. mdpi.comresearchgate.net The phylogenetic analysis confirmed the classification of the producer strain, providing a basis for understanding its metabolic potential. mdpi.comsmujo.id

Isolation and Purification Methodologies for this compound

Once the producing organism was identified and cultured, the next critical phase involved the extraction and purification of this compound from the fermentation broth. This multi-step process requires a combination of extraction protocols and sophisticated chromatographic techniques to isolate the target compound in a pure form. nih.gov

The large-scale culture of Bacillus subtilis strain 109GGC020 was conducted under optimized conditions to maximize the production of secondary metabolites. The optimal conditions for the growth of this strain were found to be a salinity of 18.3 g/L, a pH of 7.02, and a temperature of 24 °C. nih.gov After the fermentation period, the entire broth was subjected to an extraction process using ethyl acetate (B1210297) (EtOAc). nih.gov This solvent is effective in partitioning and recovering a broad range of organic compounds, including lipopeptides, from the aqueous fermentation medium. The resulting crude extract contained a mixture of metabolites, from which this compound needed to be isolated. nih.gov

To separate this compound from the complex mixture of the crude extract, a series of advanced chromatographic techniques were employed. khanacademy.orgnih.gov The initial separation was achieved using flash column chromatography, a rapid purification method that separates compounds based on their polarity. nih.gov This was followed by a more refined purification step using reversed-phase high-performance liquid chromatography (HPLC). nih.govresearchgate.net This high-resolution technique separates molecules based on their hydrophobicity, allowing for the isolation of this compound as a pure, amorphous solid. nih.gov The successful application of these sequential chromatographic methods yielded 2.8 mg of this compound. nih.gov

Diversity of Metabolites from Bacillus subtilis

Comprehensive Spectroscopic Characterization of this compound

With a pure sample of this compound isolated, its chemical structure was elucidated through a combination of extensive spectroscopic analyses. nih.govresearchgate.net This involved the use of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, as well as high-resolution electrospray ionization mass spectrometry (HR-ESIMS). nih.govnih.gov

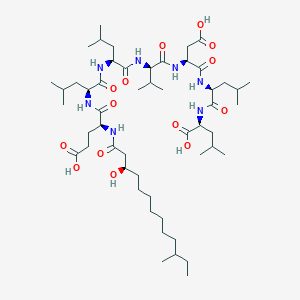

The molecular formula of this compound was determined to be C₅₂H₉₃N₇O₁₄ based on the molecular ion peak at m/z 1062.6691 [M + Na]⁺ in the HR-ESIMS spectrum. nih.gov Infrared (IR) spectroscopy revealed the presence of N-H bonds (3291 cm⁻¹) and carbonyl groups (1646–1737 cm⁻¹), characteristic of a peptide structure, along with aliphatic chains (2930 cm⁻¹). nih.gov

Detailed analysis of the ¹H and ¹³C NMR data confirmed the presence of a long aliphatic chain and a heptapeptide (B1575542) backbone. nih.govresearchgate.net The structure of this compound was further defined as a linear lipopeptide consisting of a heptapeptide chain attached to a 3-β-hydroxy fatty acid. mdpi.comnih.govmdpi.comencyclopedia.pub The specific fatty acid was identified as 3-β-hydroxy-11-methyltridecanoic acid. nih.govmdpi.com The absolute stereochemistry of the amino acid residues and the fatty acid component was determined using Marfey's method and Mosher's MTPA method, respectively. nih.govnih.gov

Table 1: Spectroscopic Data for this compound

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| HR-ESIMS | [M + Na]⁺ at m/z 1062.6691 | Molecular Formula: C₅₂H₉₃N₇O₁₄ | nih.gov |

| IR Spectroscopy | 3291 cm⁻¹ (N-H), 1737-1646 cm⁻¹ (C=O), 2930 cm⁻¹ (aliphatic C-H) | Presence of amide and carbonyl groups, and an aliphatic chain | nih.gov |

| ¹H NMR | Signals at δH 7.68–8.79 (7 NH), δH 4.13–4.57 (α-protons), δH 1.29 (CH₂) | Peptide backbone with seven amino acids and a long aliphatic chain | nih.gov |

| ¹³C NMR | Signals at δC 173.6–181.5 | Ten carbonyl carbons attributable to amino acids | nih.gov |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Gageostatin B |

| Gageostatin C |

| Gageotetrin A |

| Gageotetrin B |

| Gageotetrin C |

| Gageopeptide A |

| Gageopeptide B |

| Gageopeptide C |

| Gageopeptide D |

| Surfactin (B1297464) |

| Iturin |

| Fengycin |

| Bacillibactin B |

| Bacillibactin C |

| Bacillomycin D |

| Halichondrin B |

| Bryostatin 1 |

| Salinosporamide A |

| Geranylpyrrol A |

| Piericidin F |

| Dentigerumycin E |

| Neothioviridamide |

| Gageomacrolactin 1 |

| Gageomacrolactin 2 |

| Gageomacrolactin 3 |

| Macrolactin A |

| Macrolactin B |

| Macrolactin F |

| Macrolactin W |

| Halichondramide |

| Iturin A |

| Iturin AL |

| Subtulene A |

| Mycosubtilin |

| Bacillaene |

| Bacilysin |

Properties

Molecular Formula |

C52H93N7O14 |

|---|---|

Molecular Weight |

1040.33 |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation of Gageostatin a

Comprehensive Spectroscopic Characterization of Gageostatin A

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) Data Analysis

The molecular formula of this compound was established through High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS). The analysis showed a sodiated molecular ion peak [M + Na]⁺ at an m/z of 1062.6691. nih.gov This corresponds to a molecular formula of C₅₂H₉₃N₇O₁₄, indicating a lipopeptidic structure. nih.gov

Unambiguous Structural Assignment via 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, HMBC)

The planar structure of this compound was elucidated by a combination of 1D (¹H and ¹³C) and 2D NMR spectroscopy experiments, including HMBC (Heteronuclear Multiple Bond Correlation). nih.govresearchgate.net The ¹H NMR spectrum showed characteristic signals for a peptide backbone, including seven NH protons (δH 7.68–8.79) and corresponding α-protons (δH 4.13–4.57). nih.gov The ¹³C NMR spectrum displayed ten carbonyl carbon signals (δC 173.6–181.5), confirming the presence of amino acid residues. nih.gov

Detailed analysis of COSY, TOCSY, and HMBC correlations allowed for the identification of the individual amino acid residues and the fatty acid moiety. researchgate.net The heptapeptide (B1575542) sequence was determined to be Asp-Leu-Leu-Val-Asp-Leu-Leu, which is attached to a 3-β-hydroxy fatty acid chain. sci-hub.seresearchgate.net Specifically, the fatty acid was identified as 3-β-hydroxy-11-methyltridecanoic acid. nih.govresearchgate.netnih.gov

Table 1: ¹H and ¹³C NMR Data for this compound in CD₃OD (Data sourced from comprehensive spectral analysis) researchgate.net

| Position | Unit | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (H to C) |

| Fatty Acid | ||||

| 1 | 175.9 | - | - | |

| 2 | 44.9 | 2.40 dd (15.0, 9.0), 2.51 dd (15.0, 3.5) | C-1, C-3, C-4 | |

| 3 | 68.3 | 3.98 m | C-1, C-2, C-4, C-5 | |

| 4 | 36.9 | 1.45 m | C-2, C-3, C-5 | |

| 5 | 26.1 | 1.29 m | C-3, C-4, C-6, C-7 | |

| 6 | 30.1 | 1.29 m | C-4, C-5, C-7, C-8 | |

| 7 | 30.4 | 1.29 m | C-5, C-6, C-8, C-9 | |

| 8 | 30.4 | 1.29 m | C-6, C-7, C-9, C-10 | |

| 9 | 28.0 | 1.29 m | C-7, C-8, C-10, C-11 | |

| 10 | 39.7 | 1.15 m | C-8, C-9, C-11, C-12 | |

| 11 | 31.3 | 1.51 m | C-9, C-10, C-12, C-13, 11-CH₃ | |

| 12 | 23.3 | 0.86 d (6.5) | C-10, C-11, C-13 | |

| 13 | 23.3 | 0.86 d (6.5) | C-10, C-11, C-12 | |

| 11-CH₃ | 20.0 | 0.86 d (6.5) | C-10, C-11, C-12 | |

| Asp-1 | ||||

| NH | - | 8.48 d (8.0) | C-1, C-2 | |

| 1 | 174.4 | - | - | |

| 2 | α | 51.5 | 4.57 m | C-1, C-3, C-4, Leu-2 C-1 |

| 3 | β | 40.1 | 2.81 dd (17.0, 5.0), 2.68 dd (17.0, 7.5) | C-1, C-2, C-4 |

| 4 | 177.5 | - | - | |

| Leu-2 | ||||

| NH | - | 8.37 d (8.0) | C-1, C-2 | |

| 1 | 174.3 | - | - | |

| 2 | α | 53.4 | 4.38 m | C-1, C-3, C-4, C-5, Leu-3 C-1 |

| 3 | β | 41.9 | 1.65 m | C-2, C-4, C-5 |

| 4 | γ | 26.1 | 1.65 m | C-2, C-3, C-5 |

| 5 | δ | 23.3 | 0.94 d (6.5) | C-3, C-4 |

| 6 | δ | 22.0 | 0.94 d (6.5) | C-3, C-4 |

| Leu-3 | ||||

| NH | - | 7.96 d (8.0) | C-1, C-2 | |

| 1 | 175.2 | - | - | |

| 2 | α | 53.5 | 4.37 m | C-1, C-3, C-4, C-5, Val-4 C-1 |

| 3 | β | 41.9 | 1.65 m | C-2, C-4, C-5 |

| 4 | γ | 26.1 | 1.65 m | C-2, C-3, C-5 |

| 5 | δ | 23.3 | 0.94 d (6.5) | C-3, C-4 |

| 6 | δ | 22.0 | 0.94 d (6.5) | C-3, C-4 |

| Val-4 | ||||

| NH | - | 7.96 d (8.0) | C-1, C-2 | |

| 1 | 173.6 | - | - | |

| 2 | α | 61.0 | 4.13 d (8.0) | C-1, C-3, C-4, Asp-5 C-1 |

| 3 | β | 31.7 | 2.08 m | C-2, C-4, C-5 |

| 4 | γ | 19.3 | 0.93 m | C-2, C-3 |

| 5 | γ | 19.7 | 0.93 m | C-2, C-3 |

| Asp-5 | ||||

| NH | - | 8.38 d (8.0) | C-1, C-2 | |

| 1 | 174.3 | - | - | |

| 2 | α | 53.5 | 4.37 m | C-1, C-3, C-4, Leu-6 C-1 |

| 3 | β | 40.1 | 2.56 dd (16.5, 5.5) | C-1, C-2, C-4 |

| 4 | 181.5 | - | - | |

| Leu-6 | ||||

| NH | - | 7.96 d (8.0) | C-1, C-2 | |

| 1 | 175.2 | - | - | |

| 2 | α | 53.4 | 4.38 m | C-1, C-3, C-4, C-5, Leu-7 C-1 |

| 3 | β | 41.9 | 1.65 m | C-2, C-4, C-5 |

| 4 | γ | 26.1 | 1.65 m | C-2, C-3, C-5 |

| 5 | δ | 23.3 | 0.94 d (6.5) | C-3, C-4 |

| 6 | δ | 22.0 | 0.94 d (6.5) | C-3, C-4 |

| Leu-7 | ||||

| NH | - | 7.68 d (9.0) | C-1, C-2 | |

| 1 | 174.9 | - | - | |

| 2 | α | 54.8 | 4.40 m | C-1, C-3, C-4, C-5, Fatty Acid C-1 |

| 3 | β | 41.9 | 1.65 m | C-2, C-4, C-5 |

| 4 | γ | 26.1 | 1.65 m | C-2, C-3, C-5 |

| 5 | δ | 23.3 | 0.94 d (6.5) | C-3, C-4 |

| 6 | δ | 22.0 | 0.94 d (6.5) | C-3, C-4 |

Determination of Absolute Stereochemistry of this compound

To fully define the three-dimensional structure of this compound, the absolute configurations of its chiral centers within the fatty acid and amino acid residues were determined using established chemical derivatization methods.

Stereochemical Elucidation of the 3-β-Hydroxy Fatty Acid Moiety (e.g., Mosher's MTPA Method)

The absolute configuration of the stereocenter at C-3 of the β-hydroxy fatty acid was determined using the modified Mosher's method. nih.govresearchgate.netnih.gov This involved the esterification of the hydroxyl group with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride. stackexchange.comyoutube.com By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons adjacent to the newly formed diastereomeric MTPA esters, the configuration at C-3 was unambiguously assigned as R. researchgate.netmdpi.comresearchgate.net

Determination of Absolute Stereochemistry of Amino Acid Residues (e.g., Marfey's Derivatization Studies)

The absolute stereochemistry of the constituent amino acids was established by Marfey's method. nih.govresearchgate.netnih.govamanote.com This procedure involves the complete acid hydrolysis of the peptide, followed by derivatization of the resulting free amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent). The resulting diastereomeric derivatives were then analyzed by HPLC and their retention times were compared with those of authentic L- and D-amino acid standards derivatized in the same manner. scispace.com This analysis confirmed that all seven amino acid residues (two Asp, four Leu, and one Val) in this compound possess the L-configuration. sci-hub.semdpi.com

Structural Characterization of Gageostatin Analogues (Gageostatin B and C)

Two natural analogues, Gageostatin B and Gageostatin C, were co-isolated with this compound. nih.govresearchgate.netnih.gov Their structures were elucidated using the same comprehensive spectroscopic methods.

Gageostatin B was found to have a molecular formula of C₅₃H₉₅N₇O₁₄, indicating the addition of one CH₂ group compared to this compound. naturalproducts.net Detailed NMR analysis revealed that Gageostatin B shares the same heptapeptide core as this compound but differs in its fatty acid component, which was identified as 3-β-hydroxy-9,11-dimethyltridecanoic acid. nih.govresearchgate.netnih.gov The absolute stereochemistry was also determined to be 3R for the fatty acid and L for all amino acid residues. researchgate.net

Gageostatin C possesses the same peptide chain as A and B. However, its fatty acid moiety is an unsaturated lipid, identified as (E)-7,9-dimethylundec-2-enoic acid. nih.govresearchgate.netnih.gov

Table 2: Structural Comparison of Gageostatins A, B, and C

| Compound | Molecular Formula | Fatty Acid Moiety | Peptide Sequence |

| This compound | C₅₂H₉₃N₇O₁₄ | 3-(R)-hydroxy-11-methyltridecanoic acid | L-Asp-L-Leu-L-Leu-L-Val-L-Asp-L-Leu-L-Leu |

| Gageostatin B | C₅₃H₉₅N₇O₁₄ | 3-(R)-hydroxy-9,11-dimethyltridecanoic acid | L-Asp-L-Leu-L-Leu-L-Val-L-Asp-L-Leu-L-Leu |

| Gageostatin C | C₅₂H₉₁N₇O₁₃ | (E)-7,9-dimethylundec-2-enoic acid | L-Asp-L-Leu-L-Leu-L-Val-L-Asp-L-Leu-L-Leu |

Biosynthetic Pathway Delineation of Gageostatin a

Nonribosomal Peptide Synthetase (NRPS) Mediated Biosynthesis

The peptide core of Gageostatin A is assembled by Nonribosomal Peptide Synthetases (NRPSs). wikipedia.org These are large, multifunctional enzymes that synthesize peptides without the use of ribosomes or messenger RNA (mRNA) templates. wikipedia.orgbeilstein-journals.org This independence from the ribosomal machinery allows for the incorporation of non-proteinogenic amino acids and various chemical modifications, leading to a diverse array of natural products. wikipedia.org In the case of this compound, the heptapeptide (B1575542) chain is constructed through this NRPS-mediated mechanism. mdpi.comencyclopedia.pub

NRPS enzymes are characterized by their modular architecture. wikipedia.orgresearchgate.net The enzymes are typically organized into a series of modules, with each module responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. wikipedia.orgnih.gov The sequence of modules on the NRPS enzyme directly dictates the amino acid sequence of the final peptide product. This assembly-line logic allows for a predictable synthesis of complex peptides. beilstein-journals.org While the specific gene cluster for this compound biosynthesis has not been fully detailed in the reviewed literature, its structure strongly implies a multi-modular NRPS system is at play.

Each NRPS module is further subdivided into specific functional units called domains. beilstein-journals.orgresearchgate.net The core domains essential for peptide synthesis are the Adenylation (A), Thiolation (T) or Peptidyl Carrier Protein (PCP), and Condensation (C) domains. researchgate.net

Adenylation (A) Domain: This domain acts as the "gatekeeper" for amino acid selection. beilstein-journals.org It specifically recognizes a cognate amino acid and activates it by converting it into an aminoacyl-adenylate at the expense of ATP. beilstein-journals.org The specificity of the A-domain in each module determines which amino acid is incorporated at that position in the peptide.

Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then transferred from the A-domain to the adjacent T-domain. beilstein-journals.org The T-domain has a phosphopantetheine (Ppant) prosthetic arm that covalently binds the aminoacyl substrate as a thioester, holding it in place for the subsequent reaction. beilstein-journals.org

Condensation (C) Domain: The C-domain catalyzes the formation of the peptide bond. beilstein-journals.org It facilitates the nucleophilic attack of the amino group from the aminoacyl-thioester held by the downstream module's T-domain onto the carboxyl group of the growing peptide chain tethered to the upstream module's T-domain. beilstein-journals.org

This cycle of activation, thiolation, and condensation is repeated across the modules until the full peptide is assembled. Finally, a Thioesterase (TE) domain , typically located at the end of the last module, cleaves the completed peptide from the NRPS enzyme, releasing the final product. beilstein-journals.orgresearchgate.net

Modular Nature of NRPS Enzymes

Integration of Fatty Acid Biosynthesis Pathway into Lipopeptide Assembly

A defining feature of this compound is its lipophilic tail, a 3-β-hydroxy fatty acid. researchgate.netmdpi.com Specifically, this compound contains a 3-β-hydroxy-11-methyltridecanoic acid moiety. researchgate.netnih.gov This lipid component is synthesized via the cell's fatty acid synthesis (FAS) pathway and is subsequently attached to the N-terminus of the peptide chain. sci-hub.se The biosynthesis of lipopeptides in Bacillus species often involves the integration of precursors from the branched-chain fatty acid synthesis pathway. mdpi.comfrontiersin.org This integration of a lipid tail, which originates from a distinct metabolic pathway, is a key step in the formation of the complete lipopeptide structure. sci-hub.se

Proposed Hybrid Biosynthesis Pathways

Gageostatins are thought to be synthesized via a hybrid biosynthesis pathway. mdpi.comresearchgate.net In the context of natural product biosynthesis, "hybrid" often refers to pathways that combine elements of both Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) systems. encyclopedia.pub For many lipopeptides, the fatty acid tail is constructed by a PKS-like mechanism before being transferred to the NRPS assembly line. However, the term can also more broadly describe the combination of two major pathways, such as the fatty acid synthesis (FAS) and NRPS pathways. sci-hub.se The synthesis of this compound, which joins a fatty acid to a nonribosomally synthesized peptide, represents such a hybrid process. sci-hub.semdpi.com

Identification and Characterization of Biosynthetic Precursors (e.g., Gageotetrins)

From the same marine Bacillus subtilis strain that produces gageostatins, researchers have also isolated other linear lipopeptides, including gageotetrins A, B, and C. scienceopen.comnih.gov These compounds consist of di- and tetrapeptides attached to a fatty acid. nih.gov It has been suggested that Gageotetrin A may be a precursor to Gageotetrin B. sci-hub.semdpi.comresearchgate.net The co-production and structural similarities between the gageotetrins and gageostatins suggest they may arise from related biosynthetic pathways, with the shorter gageotetrins potentially representing intermediates or shunt products of the main pathway leading to the larger gageostatins.

Comparative Analysis of Gageostatin Biosynthesis with Other Lipopeptides (e.g., Surfactin (B1297464), Iturin, Fengycin)

The biosynthesis of this compound shares fundamental principles with other well-known lipopeptides from Bacillus species, such as surfactin, iturin, and fengycin, but also exhibits key differences. All are produced by large NRPS multienzyme complexes. nih.govresearchgate.net However, while surfactins, iturins, and fengycins are cyclic lipopeptides, gageostatins are linear. mdpi.comresearchgate.net

A direct comparison with surfactin reveals that both possess a heptapeptide structure. mdpi.comencyclopedia.pub The critical distinctions lie in their topology and amino acid stereochemistry; surfactins are cyclic and contain both L- and D-leucine residues, whereas this compound is linear and is reported to contain exclusively L-leucine. mdpi.comresearchgate.net The iturin family features a β-amino fatty acid integrated into its cyclic peptide structure, while fengycins and surfactins have a β-hydroxy fatty acid. sci-hub.sefrontiersin.org this compound's linear nature and its specific fatty acid and peptide composition distinguish its biosynthesis from these canonical cyclic lipopeptide families. mdpi.com

Table 1: Comparison of this compound with Other Bacillus Lipopeptides

| Feature | This compound | Surfactin | Iturin | Fengycin |

|---|---|---|---|---|

| Structure | Linear Lipopeptide | Cyclic Lipopeptide | Cyclic Lipopeptide | Cyclic Lipopeptide |

| Peptide Length | Heptapeptide | Heptapeptide | Heptapeptide | Decapeptide |

| Fatty Acid Linkage | N-terminal Acyl | β-hydroxy, part of lactone ring | β-amino, part of peptide ring | β-hydroxy, part of lactone ring |

| Key Structural Feature | Linear with all L-amino acids | Cyclic lactone | Contains β-amino fatty acids | Cyclic lactone with a larger peptide ring |

| Biosynthesis | NRPS / FAS Hybrid | NRPS / FAS Hybrid | NRPS / FAS Hybrid | NRPS / FAS Hybrid |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Gageostatin B |

| Gageostatin C |

| Gageotetrin A |

| Gageotetrin B |

| Gageotetrin C |

| Surfactin |

| Iturin |

| Fengycin |

| L-leucine |

| D-leucine |

Biological Activities and Proposed Mechanisms of Action of Gageostatin a

Pre-clinical Antimicrobial Activity Spectrum and Potency

Gageostatin A exhibits a broad spectrum of antimicrobial activity, showing effectiveness against fungal phytopathogens and both Gram-positive and Gram-negative bacteria. researchgate.netnih.govnih.gov

Antifungal Efficacy Against Phytopathogens (e.g., Rhizoctonia solani, Botrytis cinerea, Colletotrichum acutatum)

This compound has shown significant antifungal properties against several plant pathogenic fungi. researchgate.netnih.govnih.gov Studies have determined its minimum inhibitory concentrations (MICs) against these pathogens, indicating its potential as an antifungal agent. Specifically, the MIC value for Rhizoctonia solani was recorded at 4 µg/mL, while for Botrytis cinerea it was also 4 µg/mL. researchgate.net Against Colletotrichum acutatum, the MIC was found to be 8 µg/mL. researchgate.net These findings highlight the potent inhibitory effects of this compound on the growth of these destructive fungi. sci-hub.se

Antifungal Activity of this compound (MIC in µg/mL)

| Fungal Strain | This compound |

|---|---|

| Rhizoctonia solani | 4 |

| Botrytis cinerea | 4 |

Antibacterial Efficacy Against Gram-Positive Bacteria (e.g., Bacillus subtilis, Staphylococcus aureus)

The compound has demonstrated moderate antibacterial activity against Gram-positive bacteria. researchgate.netnih.govnih.gov The MIC value for this compound against Staphylococcus aureus was determined to be 16 µg/mL. researchgate.netnih.gov For Bacillus subtilis, the MIC was recorded at 16 µg/mL. researchgate.net

Antibacterial Activity against Gram-Positive Bacteria (MIC in µg/mL)

| Bacterial Strain | This compound |

|---|---|

| Staphylococcus aureus | 16 |

Antibacterial Efficacy Against Gram-Negative Bacteria (e.g., Salmonella typhi, Pseudomonas aeruginosa)

This compound has also been evaluated for its activity against Gram-negative bacteria, showing moderate efficacy. researchgate.netnih.govnih.gov Research has established the MIC value against Salmonella typhi to be 16 µg/mL. researchgate.net Similarly, the MIC value against Pseudomonas aeruginosa was also found to be 16 µg/mL. researchgate.netnih.gov The ability of Bacillus subtilis to produce linear lipopeptides like gageostatins contributes to its known inhibitory effects on Gram-negative bacteria. scienceopen.combio-integration.org

Antibacterial Activity against Gram-Negative Bacteria (MIC in µg/mL)

| Bacterial Strain | This compound |

|---|---|

| Salmonella typhi | 16 |

In Vitro Cytotoxicity Against Cancer Cell Lines

In addition to its antimicrobial properties, this compound has been investigated for its potential as an anticancer agent.

Cytotoxic Effects on Human Cancer Cell Lines (e.g., Lung Cancer Cell Line NCI-H23)

This compound has displayed moderate cytotoxic activity against a panel of human cancer cell lines. researchgate.netnih.govnih.gov When tested against the human lung cancer cell line NCI-H23, this compound exhibited a 50% growth inhibition (GI50) value of 11.2 µg/mL. researchgate.netnih.gov The NCI-H23 cell line is derived from a human lung adenocarcinoma.

Cytotoxicity of this compound (GI50 in µg/mL)

| Cancer Cell Line | This compound |

|---|

Synergistic Interactions with Gageostatin B for Enhanced Biological Effects

An interesting finding is the synergistic effect observed when this compound is combined with Gageostatin B, another linear lipopeptide from the same bacterial source. researchgate.netnih.govnih.gov This combination has been shown to result in enhanced antifungal and cytotoxic activities compared to the individual compounds. researchgate.netnih.govsci-hub.semdpi.com For instance, the mixture of this compound and B demonstrated a lower MIC of 4 µg/mL against both Rhizoctonia solani and Botrytis cinerea, and 4 µg/mL against Colletotrichum acutatum. researchgate.net In terms of antibacterial activity, the combination showed enhanced potency against Staphylococcus aureus and Pseudomonas aeruginosa with an MIC of 8 µg/mL. researchgate.netnih.gov

Furthermore, the synergistic cytotoxicity was particularly significant against the NCI-H23 lung cancer cell line, where the GI50 value of the mixture was 4.6 µg/mL, a notable improvement from the individual activities. researchgate.netnih.gov

Synergistic Antimicrobial and Cytotoxic Activities of this compound and B

| Target Organism/Cell Line | This compound (µg/mL) | Gageostatin B (µg/mL) | This compound + B (µg/mL) |

|---|---|---|---|

| Rhizoctonia solani (MIC) | 4 | 8 | 4 |

| Botrytis cinerea (MIC) | 4 | 8 | 4 |

| Colletotrichum acutatum (MIC) | 8 | 8 | 4 |

| Staphylococcus aureus (MIC) | 16 | 16 | 8 |

| Pseudomonas aeruginosa (MIC) | 16 | 16 | 8 |

Molecular and Cellular Mechanisms of Action

The biological activities of this compound are primarily attributed to its interaction with and subsequent disruption of microbial cell membranes. As a member of the linear lipopeptide family, its mode of action involves a multi-step process that compromises cellular integrity and function.

Membrane Disruption and Permeabilization as a Primary Mechanism

The principal mechanism underlying this compound's antimicrobial effect is the disruption and permeabilization of the cell membrane. frontiersin.org Like many lipopeptides, this compound is thought to target the cell membranes of susceptible bacteria and fungi. frontiersin.org This interaction leads to the destabilization and eventual rupture of the membrane, causing the leakage of essential intracellular components and ultimately leading to cell death. nih.govscienceopen.com The process is often initiated by electrostatic interactions between the cationic peptide portion of the lipopeptide and the negatively charged components of the microbial cell surface. frontiersin.org

Studies on analogous lipopeptides isolated from Bacillus subtilis provide strong evidence for this membranotropic activity. For instance, microscopic analysis of Candida albicans cells treated with a similar antifungal lipopeptide revealed significant ultrastructural changes, including the loss of normal cell shape and a compromised cell membrane integrity. nih.gov This damage facilitates the uptake of fluorescent dyes like propidium (B1200493) iodide, which is indicative of membrane permeabilization. nih.govfrontiersin.org The amphipathic nature of these molecules, possessing both a hydrophobic fatty acid tail and a hydrophilic peptide head, is crucial for their insertion into the lipid bilayer and subsequent disruptive activity. nih.govfrontiersin.org

Alteration of Transmembrane Electric Potential

A key consequence of membrane perturbation by this compound and related lipopeptides is the alteration of the transmembrane electric potential. nih.govresearchgate.net The cell membrane's integrity is vital for maintaining the electrochemical gradients necessary for cellular processes. The mode of action for many lipopeptides involves disrupting the cell membrane of the microorganism, which in turn affects the transmembrane electric potential. nih.govresearchgate.net By inserting into the membrane and forming pores or causing a general loss of barrier function, these compounds can lead to ion leakage, which dissipates the membrane potential. frontiersin.org Research on similar lipopeptides has demonstrated that their binding to the membrane bilayer results in membrane depolarization. nih.gov

Interactions with Cellular Components (e.g., Lipopolysaccharide, Lipoteichoic Acid, Phosphatidylinositol)

The initial targeting of microbial cells by this compound is mediated by its interaction with specific negatively charged molecules on the cell surface. nih.gov The cationic nature of the peptide moiety is crucial for this initial binding step. nih.gov

In Gram-negative bacteria , the primary binding target is the lipopolysaccharide (LPS) component of the outer membrane. nih.govbiorxiv.org

In Gram-positive bacteria , the lipopeptide binds to lipoteichoic acid (LTA), a major polyanionic glycopolymer in their cell wall. nih.govbiorxiv.org

In fungi , the targets include negatively charged membrane components such as phosphatidylinositol and the terminal sialic acid moieties of glycoproteins. nih.gov

This electrostatic attraction concentrates the lipopeptide at the cell surface, facilitating the subsequent steps of membrane insertion and disruption.

Investigation of Intracellular Targets and Pathways

While membrane disruption is the primary mechanism, evidence suggests that this compound and other lipopeptides may also affect intracellular targets and pathways. frontiersin.orgnih.gov Once the membrane is permeabilized, the lipopeptide can enter the cell and interfere with vital processes. frontiersin.org

Investigations into similar antimicrobial peptides have shown they can interact with intracellular components like mitochondria, triggering the intrinsic apoptotic pathway. nih.govfrontiersin.org Furthermore, studies on lipopeptides from Bacillus have demonstrated downstream effects following membrane damage, including the production of endogenous reactive oxygen species (ROS), induction of apoptosis, and DNA damage. nih.govfrontiersin.org Some lipopeptides have been found to affect cellular oxidative phosphorylation and diminish ATP biosynthesis. frontiersin.org While the specific intracellular targets of this compound have not been fully elucidated, its ability to compromise the cell membrane opens the possibility for a multi-faceted mode of action that includes interference with internal cellular functions. frontiersin.orgfrontiersin.org

Comparative Biological Activity with Non-Cytotoxic Analogues (e.g., Gageotetrins)

An important aspect of the biological profile of this compound is its cytotoxicity, which contrasts with that of its structural analogues, the gageotetrins. Gageostatins A and B exhibit potent antifungal and moderate antibacterial activities. sci-hub.senih.gov However, this broad antimicrobial activity is accompanied by significant cytotoxicity against human cancer cell lines, which may limit their therapeutic potential. sci-hub.senih.govmdpi.com

In contrast, the gageotetrins, which are also linear lipopeptides isolated from the same marine Bacillus subtilis strain, display comparable potent antimicrobial properties but are notably non-cytotoxic. sci-hub.senih.govmdpi.com This striking difference in biological activity despite structural similarities makes them valuable for structure-activity relationship studies. nih.gov The absence of cytotoxicity in gageotetrins suggests that the structural features responsible for potent antimicrobial effects can be separated from those causing toxicity to mammalian cells. nih.govmdpi.com

Table 1: Antimicrobial and Cytotoxic Activity of this compound

| Organism/Cell Line | Activity Type | Measurement | Value (µg/mL) | Reference |

|---|---|---|---|---|

| Rhizoctonia solani | Antifungal | MIC | 4 | sci-hub.se |

| Botrytis cinerea | Antifungal | MIC | 8 | sci-hub.se |

| Colletotrichum acutatum | Antifungal | MIC | 4-8 | researchgate.netsci-hub.se |

| Bacillus subtilis | Antibacterial | MIC | 8 | nih.gov |

| Staphylococcus aureus | Antibacterial | MIC | 16 | nih.gov |

| Salmonella typhi | Antibacterial | MIC | 32 | nih.gov |

| Pseudomonas aeruginosa | Antibacterial | MIC | 64 | nih.gov |

| A549 (Lung Carcinoma) | Cytotoxicity | GI₅₀ | 4.6 | nih.gov |

| HCT15 (Colon Cancer) | Cytotoxicity | GI₅₀ | 10.3 | nih.gov |

| K562 (Leukemia) | Cytotoxicity | GI₅₀ | 19.6 | nih.govmdpi.com |

| NCI-H23 (Lung Cancer) | Cytotoxicity | GI₅₀ | 10.1 | nih.govmdpi.com |

| PC-3 (Prostate Cancer) | Cytotoxicity | GI₅₀ | 11.2 | nih.gov |

Table 2: Comparative Cytotoxicity of Gageostatins and Gageotetrins

| Compound Family | Antimicrobial Activity | Cytotoxicity | Reference |

|---|---|---|---|

| Gageostatins | Potent | Broadly cytotoxic | sci-hub.senih.govmdpi.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Gageostatin B |

| Gageostatin C |

| Gageotetrin A |

| Gageotetrin B |

| Gageotetrin C |

| Gageopeptide A |

| Gageopeptide B |

| Gageopeptide C |

| Gageopeptide D |

| Lipopolysaccharide |

| Lipoteichoic Acid |

| Phosphatidylinositol |

Structure Activity Relationship Sar Studies of Gageostatin a and Its Analogues

Influence of Fatty Acid Chain Length and Branching on Biological Activity

The lipid tail of lipopeptides plays a critical role in their interaction with cell membranes and, consequently, their biological activity. Variations in the length, branching, and saturation of the fatty acid chain in the gageostatin family directly influence their antimicrobial and cytotoxic potency.

Gageostatins A, B, and C, isolated from a marine-derived Bacillus subtilis, are natural analogues that differ primarily in the structure of their β-hydroxy fatty acid moiety. nih.govnih.gov Gageostatin A contains a 3-β-hydroxy-11-methyltridecanoic acid. researchgate.net Gageostatin B possesses a more branched 3-β-hydroxy-9,11-dimethyltridecanoic acid. researchgate.net In contrast, Gageostatin C features an unsaturated fatty acid, (E)-7,9-dimethylundec-2-enoic acid. researchgate.net

These structural differences in the lipid tail lead to variations in biological activity. Gageostatins A and B demonstrate potent antifungal activity against pathogenic fungi such as Rhizoctonia solani, Botrytis cinerea, and Colletotrichum acutatum, with Minimum Inhibitory Concentrations (MICs) in the range of 4–32 µg/mL. nih.govnih.gov They also show moderate antibacterial activity. nih.gov Interestingly, research has revealed that a mixture of this compound and B exhibits a synergistic effect, proving more potent against both fungi and bacteria than the individual compounds. nih.govresearchgate.net Gageostatin C, with its distinct unsaturated and shorter fatty acid chain, generally displays weaker antimicrobial activity. researchgate.net This suggests that the specific length and branched nature of the saturated fatty acids in Gageostatins A and B are favorable for potent membrane perturbation and subsequent antimicrobial action. Furthermore, all three compounds have shown cytotoxicity against various human cancer cell lines, with GI₅₀ values ranging from 4.6 to 19.6 µg/mL, indicating that the fatty acid structure also modulates this activity. nih.govnih.gov

| Compound | Fatty Acid Moiety | Key Structural Features | Reported Biological Activity (MIC/GI₅₀) |

|---|---|---|---|

| This compound | 3-β-hydroxy-11-methyltridecanoic acid | C14 chain, single methyl branch at C-11 | Good antifungal (4–32 µg/mL) & moderate antibacterial (8–64 µg/mL) activity; Cytotoxic (4.6–19.6 µg/mL). nih.govresearchgate.net |

| Gageostatin B | 3-β-hydroxy-9,11-dimethyltridecanoic acid | C15 chain, double methyl branch at C-9, C-11 | Good antifungal (4–32 µg/mL) & moderate antibacterial (8–64 µg/mL) activity; Cytotoxic (4.6–19.6 µg/mL); Synergistic with this compound. nih.govresearchgate.netresearchgate.net |

| Gageostatin C | (E)-7,9-dimethylundec-2-enoic acid | C13 chain, double methyl branch, C2-C3 double bond | Weak antimicrobial activity compared to A & B; Cytotoxic (4.6–19.6 µg/mL). nih.govresearchgate.netresearchgate.net |

Significance of Amino Acid Sequence and Stereochemistry in the Heptapeptide (B1575542) Moiety

The peptide portion of gageostatins is a heptapeptide, and its amino acid composition and stereochemistry are fundamental to its biological function. The amino acid sequence of this compound is reported to be identical to that of surfactin (B1297464), a well-known cyclic lipopeptide. science.govfrontiersin.org However, a critical difference lies in the stereochemistry of these amino acids.

In this compound, all the amino acid residues are in the L-configuration. science.govfrontiersin.org This is a significant distinction from surfactins, which are known to contain both L- and D-amino acid residues. science.govfrontiersin.org The stereochemistry of amino acids in a peptide chain dictates its three-dimensional conformation, including its ability to form stable secondary structures like helices or sheets. The all-L configuration in the linear gageostatin peptide likely results in a specific spatial arrangement that is crucial for its interaction with biological targets, such as microbial cell membranes. The absolute stereochemistry of the amino acid residues in the naturally isolated gageostatins was confirmed through rigorous chemical analysis, specifically by acid hydrolysis followed by Marfey's derivatization studies. nih.govnih.gov This homochirality (all-L) is a key SAR determinant, distinguishing its conformational properties and likely its precise mechanism of action from its D/L-heterochiral counterparts like surfactin.

Impact of Linear Versus Cyclic Lipopeptide Architectures on Efficacy

One of the most defining structural features of the gageostatins is their linear architecture. science.govmdpi.com This sets them apart from many other well-studied lipopeptides from Bacillus species, such as surfactins and iturins, which are cyclic. science.govmdpi.com The cyclization in surfactin is formed by a lactone bridge between the C-terminal carboxyl group and the β-hydroxyl group of the fatty acid. In contrast, this compound maintains a free C-terminal carboxyl group, rendering it a linear lipopeptide. nih.govscience.gov

Rational Design and Synthesis of this compound Derivatives for Modulated Activity

While research has focused on the isolation and characterization of natural gageostatins, the principles of rational design and chemical synthesis offer a pathway to create novel derivatives with modulated or enhanced activity. nih.gov Although specific synthetic derivatives of this compound are not yet widely reported in the literature, strategies applied to similar lipopeptides can inform potential modifications.

The goal of rational design is to systematically alter the molecule's structure to improve a desired property, such as increasing target specificity, enhancing potency, or reducing toxicity. Based on the known SAR of natural gageostatins, several design strategies could be employed:

Fatty Acid Modification: Synthesizing analogues with varying fatty acid chain lengths, branching patterns, and degrees of unsaturation could fine-tune the lipophilicity and membrane-disrupting capabilities of the molecule.

Amino Acid Substitution: Replacing specific L-amino acids in the heptapeptide chain with other natural or unnatural amino acids could probe the importance of each position for biological activity. For instance, substituting amino acids could alter the peptide's helicity, charge, or hydrogen-bonding capacity.

Linear-to-Cyclic Scaffolding: The synthesis of a cyclic version of this compound, or creating analogues with different cyclization strategies (e.g., head-to-tail or side-chain cyclization), could lead to more conformationally rigid structures with potentially higher receptor affinity and stability. nih.gov

The solid-phase peptide synthesis (SPPS) technique, which has been successfully used for synthesizing surfactin analogues, provides a robust platform for the modular assembly of such this compound derivatives. researchgate.net This approach would allow for the precise incorporation of modified fatty acids and amino acids, enabling a systematic exploration of the SAR to develop new compounds with optimized therapeutic profiles. ajmb.org

Computational Approaches for SAR Prediction and Optimization

Computational chemistry and molecular modeling are powerful tools that can accelerate the process of drug discovery by predicting the biological activity of novel compounds and providing insights into their mechanisms of action. For this compound, these in silico methods can be invaluable for predicting SAR and guiding the optimization of its structure.

Several computational approaches could be applied:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed by correlating the structural features (descriptors) of the known gageostatins (A, B, and C) and other related lipopeptides with their measured biological activities. These models could then be used to predict the potency of virtual, unsynthesized derivatives.

Molecular Docking: This technique can be used to simulate the interaction of this compound and its analogues with specific biological targets. For example, docking studies could model how these lipopeptides bind to and disrupt model bacterial or fungal cell membranes, or how they interact with specific membrane proteins. This can help elucidate the mechanism of action at an atomic level. biorxiv.org

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in a simulated biological environment, such as a lipid bilayer. These simulations provide insights into how the lipopeptide inserts into the membrane, its conformational changes upon binding, and how it might induce membrane instability, such as pore formation.

While specific computational studies on this compound are not yet prominent, the application of these methods to other peptides, including the use of Support Vector Machines (SVM) to predict the anticancer potential of peptides with some similarity to Gageostatin C, highlights their potential. mdpi.com By integrating computational predictions with synthetic chemistry and biological testing, the design of next-generation this compound analogues can be made more efficient and targeted. ajmb.org

Advanced Research Methodologies Applied to Gageostatin a

Optimization of Fermentation Conditions for Enhanced Gageostatin A Production

The production of this compound, a linear lipopeptide, is intricately linked to the fermentation conditions of the producing microorganism, a marine-derived Bacillus subtilis. nih.gov To maximize the yield of this and related metabolites, researchers have systematically optimized various environmental parameters. nih.govresearchgate.net The process involves culturing the bacterium under a range of conditions and subsequently analyzing the metabolic output. nih.gov

Key parameters that have been identified as critical for optimal growth and metabolite production include salinity, pH, and temperature. nih.govresearchgate.net Through systematic variation of these factors, the ideal conditions for the maximum growth of the B. subtilis strain and, consequently, the highest production of gageostatins were determined. nih.gov

Table 1: Optimized Fermentation Parameters for Bacillus subtilis

| Parameter | Optimal Value |

|---|---|

| Salinity | 18.3 g/L |

| pH | 7.02 |

| Temperature | 24 °C |

This data is based on research aimed at maximizing the growth of the producing strain. nih.gov

Strategies to enhance the production of antimicrobial peptides (AMPs) from Bacillus species often involve a multi-pronged approach. Beyond optimizing cultivation conditions, methods such as systems metabolic engineering, genome shuffling, promoter optimization, and improving the expression host are commonly employed. researchgate.net These advanced techniques aim to manipulate the bacterium's metabolic and genetic machinery to favor the overproduction of desired compounds like this compound. researchgate.netsci-hub.se However, a significant challenge remains in the low fermentation yields, which necessitates the development of genetically engineered strains and more refined cultivation processes for industrial-scale production. sci-hub.se

Advanced Analytical Techniques for Quantitation and Metabolomics Profiling

The characterization and quantification of this compound rely on a suite of advanced analytical techniques. High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is fundamental in determining the molecular formula of the compound. For this compound, a molecular ion peak at m/z 1062.6691 [M + Na]⁺ corresponds to the molecular formula C₅₂H₉₃N₇O₁₄. nih.gov

Structural elucidation is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy. nih.govscience.gov Techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish partial structures, while HMBC (Heteronuclear Multiple Bond Correlation) helps in assembling the complete structure. nih.gov Infrared (IR) spectroscopy provides further confirmation of functional groups, with prominent peaks indicating the presence of N-H and C=O bonds consistent with a peptide structure, and a broad peak confirming an aliphatic chain. nih.gov

For quantitative analysis, liquid chromatography (LC) methods, including high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), are powerful tools. frontiersin.orgnih.gov These techniques allow for the rapid, cost-effective, and precise determination of lipopeptides in complex biological samples. frontiersin.orgnih.gov The combination of LC-MS provides both the retention time and the mass spectral fingerprint, enabling the separation and identification of individual components like this compound from a mixture. frontiersin.org

Metabolomics profiling of Bacillus strains, including those that produce gageostatins, is conducted using high-resolution liquid chromatography-mass spectrometry (LC-MS). ukrbiochemjournal.orgresearchgate.netukrbiochemjournal.org This approach allows for the comparative analysis of the complete set of metabolites (the metabolome) produced by different strains under various conditions. ukrbiochemjournal.orgresearchgate.net By integrating this metabolomic data with genomic information, researchers can identify the biosynthetic gene clusters responsible for producing specific secondary metabolites, including gageostatins. ukrbiochemjournal.orgresearchgate.netnih.gov This "genomic-metabolomic profiling" is a key strategy for discovering novel bioactive compounds and understanding the biosynthetic potential of marine bacteria. ukrbiochemjournal.orgresearchgate.netnih.gov

In Vitro Bioactivity Assay Design and Validation

The biological activity of this compound and its analogs is primarily assessed through a series of in vitro assays designed to measure their antimicrobial and cytotoxic effects. nih.govnih.gov These assays are crucial for determining the compound's potential as a therapeutic agent.

Antifungal activity is commonly evaluated using a microdilution method to determine the Minimum Inhibitory Concentration (MIC). This compound has demonstrated good activity against pathogenic fungi such as Rhizoctonia solani, Botrytis cinerea, and Colletotrichum acutatum. nih.govnih.gov Similarly, its antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Salmonella typhi, Pseudomonas aeruginosa) bacteria is quantified by MIC values. nih.govnih.gov

Table 2: In Vitro Bioactivity of this compound

| Organism Type | Pathogen | MIC (µg/mL) |

|---|---|---|

| Fungi | R. solani, B. cinerea, C. acutatum | 4–32 |

| Bacteria | B. subtilis, S. aureus, S. typhi, P. aeruginosa | 8–64 |

Data represents the range of MIC values observed for Gageostatins 1-3. nih.govnih.gov

Cytotoxicity is another critical parameter, assessed using assays against various human cancer cell lines. The half-maximal growth inhibitory concentration (GI₅₀) is a standard measure. This compound has shown cytotoxicity against six human cancer cell lines with GI₅₀ values ranging from 4.6–19.6 µg/mL. nih.govresearchgate.netnih.gov Interestingly, studies have shown that a mixture of this compound and B can exhibit enhanced, synergistic antifungal and cytotoxic activities compared to the individual compounds. nih.govresearchgate.netsci-hub.senih.gov

Assay design for screening new antiviral compounds has evolved from non-specific methods like the plaque inhibition assay to more specific, cell-based, and biochemical assays that target particular stages of the viral life cycle. scienceopen.com These modern assays often incorporate reporter proteins like luciferase to provide a quantifiable signal of viral inhibition. scienceopen.com

Molecular Modeling and Dynamics Simulations for Mechanism of Action Studies

Understanding the mechanism of action of this compound at a molecular level can be significantly advanced through computational methods like molecular modeling and molecular dynamics (MD) simulations. While specific MD simulation studies solely on this compound are not detailed in the provided results, the general approach for lipopeptides provides a clear framework.

The proposed mechanism for many lipopeptides involves the perturbation of the cell membrane. nih.gov Cationic lipopeptides are thought to bind to the negatively charged components of microbial cell membranes, such as lipopolysaccharide in Gram-negative bacteria or lipoteichoic acid in Gram-positive bacteria. nih.gov In fungi, the targets are believed to be negatively charged membrane components like phosphatidylinositol. nih.gov

Molecular modeling studies can corroborate experimental structure-activity relationship (SAR) results, aiding in the design of new, more potent antifungal agents. science.gov In silico molecular docking is a powerful technique used to predict how a ligand, such as this compound, might bind to a specific protein target. For instance, in a study on antimicrobial peptides (AMPs), molecular docking was used to evaluate the interaction of various AMPs, including this compound, with the sortase C protein, a key enzyme in bacterial biofilm formation. biorxiv.org The results of such docking studies provide a "binding affinity" or "docking score" that helps prioritize compounds for further experimental testing. biorxiv.org

MD simulations can further elucidate the dynamic interactions between the lipopeptide and the cell membrane, providing insights into processes like pore formation, which is a common mechanism of action for membrane-active antimicrobials. sci-hub.se

Genetic Engineering Strategies for Biosynthetic Pathway Manipulation

The biosynthesis of lipopeptides like this compound in Bacillus subtilis occurs via non-ribosomal peptide synthetases (NRPSs), which are large, multi-domain enzyme complexes. sci-hub.semdpi.com The genetic information encoding these enzymes is organized in biosynthetic gene clusters (BGCs). sci-hub.seukrbiochemjournal.org Genetic engineering offers a powerful strategy to manipulate these pathways to increase yield, create novel derivatives, or elucidate the function of specific genes.

A key challenge in the broader application of Bacillus secondary metabolites is often low production titers. sci-hub.se Genetic engineering is a primary approach to overcome this limitation. sci-hub.semdpi.com Modern techniques allow for the creation of overproducing strains, which is crucial for making these compounds commercially viable. sci-hub.se

One advanced method is Simultaneous Multiplex Genome Engineering (SMGE), which allows for the rapid and efficient modification of multiple chromosomal locations in B. subtilis in a single step. frontiersin.org This technique can be used to optimize biosynthetic pathways, such as the one for tyrosine, a precursor for some secondary metabolites, thereby increasing the final product yield. frontiersin.org By creating a diverse pool of mutants, high-throughput screening can then identify strains with significantly improved production capabilities. frontiersin.org

Furthermore, genome mining, which involves scanning the genome of an organism for BGCs, is a critical first step. nih.govmdpi.com Computational tools like antiSMASH and PRISM can identify potential gene clusters. ukrbiochemjournal.orgresearchgate.net Once a cluster is identified, genetic engineering techniques can be used to express it in a heterologous host, which can facilitate production and characterization. sci-hub.se The natural competence of B. subtilis for genetic manipulation makes it an attractive "chassis" organism for these synthetic biology applications. mdpi.comencyclopedia.pub

High-Throughput Screening Methodologies for Derivative Discovery

Discovering novel derivatives of this compound with improved properties requires robust high-throughput screening (HTS) methodologies. HTS allows for the rapid testing of vast numbers of compounds or microbial variants to identify "hits" with desired activities. biorxiv.org

In the context of antimicrobial discovery, HTS involves screening large chemical libraries against pathogenic microorganisms. biorxiv.org For example, a screen of nearly two million small molecules against E. coli can identify thousands of potential antibacterial compounds. biorxiv.org This approach can be combined with deep learning-based virtual screening to explore an even larger "synthesizable molecular space," vastly expanding the search for novel scaffolds. biorxiv.org

For natural product discovery, HTS is applied to screen extracts from numerous microbial isolates or to screen libraries of genetically engineered mutant strains. sci-hub.sefrontiersin.org For instance, after generating a diverse mutant pool of B. subtilis using a technique like SMGE, HTS can be employed to screen for variants with enhanced production of a specific metabolite, like resveratrol, by optimizing its precursor pathway. frontiersin.org

The development of sensitive and automated bioassays is critical for HTS. These assays must be miniaturized, often to a 96-well or 384-well plate format, to allow for the simultaneous testing of many samples. mdpi.comserbiosoc.org.rs The endpoint could be the inhibition of microbial growth, measured by optical density, or the activation of a reporter gene system. biorxiv.orgserbiosoc.org.rs The goal is to efficiently identify lead compounds or strains that can then be subjected to more detailed secondary screening and characterization. sci-hub.se

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Gageostatin B |

| Gageostatin C |

| Surfactin (B1297464) |

| Iturin A |

| Bacillomycin |

| Fengycin A |

| Fengycin B |

| Amicoumacin |

| Resveratrol |

| Luciferase |

| Tyrosine |

| Gageotetrin B |

| Gageopeptide A |

| Gageopeptide B |

| Gageopeptide C |

| Gageopeptide D |

| Pyochelin |

Future Perspectives and Research Directions for Gageostatin a

Comprehensive Elucidation of Gageostatin A Biosynthetic Gene Clusters

A fundamental step in harnessing the full potential of this compound is to identify and characterize its biosynthetic gene cluster (BGC). Like other non-ribosomally synthesized peptides, this compound is assembled by a large multienzyme complex known as a non-ribosomal peptide synthetase (NRPS). nih.gov A genomic study of the marine-derived B. subtilis subsp. spizisenii strain gtP20b has revealed a significant number of genes dedicated to the biosynthesis of secondary metabolites, suggesting a rich and diverse metabolic capacity. nih.gov

Future research should focus on utilizing genome mining tools to pinpoint the specific BGC responsible for this compound production in its native Bacillus subtilis strain. Techniques such as comparative genomics with other lipopeptide-producing Bacillus strains and gene inactivation studies will be instrumental in confirming the identity and function of the genes within the cluster. rsc.org A thorough analysis of the BGC will not only provide insights into the enzymatic machinery responsible for the unique structure of this compound, including its heptapeptide (B1575542) core and 3-β-hydroxy fatty acid tail, but also pave the way for its heterologous expression and genetic manipulation. nih.govmdpi.com

Targeted Genetic Engineering of Bacillus subtilis for Optimized Production and Novel Analogues

With the this compound BGC in hand, the next logical step is to employ targeted genetic engineering of Bacillus subtilis to enhance its production and generate novel analogues. B. subtilis is a well-established industrial workhorse for the production of enzymes and other biomolecules, making it an ideal chassis for metabolic engineering. nih.govmdpi.comd-nb.info

Strategies to boost this compound titers could include:

Promoter Engineering: Replacing the native promoter of the BGC with a stronger, inducible promoter to increase transcriptional rates.

Precursor Supply Enhancement: Overexpressing genes involved in the biosynthesis of the amino acid and fatty acid precursors of this compound. d-nb.infofrontiersin.org

Host Strain Optimization: Deleting competing metabolic pathways to redirect cellular resources towards this compound synthesis. nih.gov

Furthermore, the modular nature of NRPS enzymes offers a unique opportunity to create novel this compound analogues. By swapping or modifying the adenylation (A) domains within the NRPS, which are responsible for selecting the specific amino acid monomers, researchers can introduce different amino acids into the peptide backbone. This could lead to the generation of a library of this compound derivatives with potentially improved potency, selectivity, or pharmacokinetic properties.

In-depth Molecular Target Identification and Signaling Pathway Delineation

The current understanding of this compound's mechanism of action is primarily attributed to the general activity of lipopeptides, which involves the perturbation and disruption of the cell membrane, leading to altered transmembrane potential. nih.gov This interaction is thought to be initiated by the binding of the cationic lipopeptide to negatively charged components of the microbial cell membrane, such as lipopolysaccharide in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. nih.gov In fungi, the target may be negatively charged membrane phosphatidylinositol. nih.gov

However, a more in-depth investigation into the specific molecular targets and downstream signaling pathways affected by this compound is warranted. Future studies should aim to:

Identify Specific Membrane Receptors: Determine if this compound interacts with specific protein or lipid receptors on the cell surface.

Investigate Intracellular Targets: Explore the possibility of intracellular targets, as has been suggested for other lipopeptides. uliege.be

Elucidate Signaling Pathway Modulation: In the context of its cytotoxic activity against cancer cells, it is crucial to delineate the specific signaling pathways that are modulated by this compound, such as those involved in apoptosis and cell cycle control. nih.gov

Exploration of Additional Pre-clinical Biological Activities (e.g., Anti-biofilm, Immunomodulatory)

Beyond its established antimicrobial and cytotoxic effects, this compound may possess other valuable biological activities. Two promising areas for exploration are its anti-biofilm and immunomodulatory properties.

Bacterial biofilms are a major challenge in clinical settings due to their inherent resistance to antibiotics. nih.gov Some lipopeptides have demonstrated the ability to inhibit biofilm formation or disrupt established biofilms. nih.govmdpi.com Research is needed to specifically assess the anti-biofilm capabilities of this compound against a range of pathogenic bacteria. biorxiv.org

Furthermore, many antimicrobial peptides, including lipopeptides, have been shown to modulate the host immune response. researchgate.netfrontiersin.org These immunomodulatory effects can be beneficial in combating infections. It is plausible that this compound could stimulate the immune system to more effectively clear pathogens. frontiersin.org Future studies should investigate the interaction of this compound with immune cells and its effect on cytokine production and other immune signaling pathways. frontiersin.org

Development of Advanced Delivery Systems for Pre-clinical In Vivo Efficacy Studies

A significant hurdle in the clinical development of peptide-based drugs is their potential for in vivo instability and off-target toxicity. To address these challenges, the development of advanced drug delivery systems for this compound is essential for future pre-clinical and clinical success.

Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, have shown great promise for encapsulating antimicrobial peptides. nih.govjneonatalsurg.comscielo.br These systems can:

Protect the Peptide from Degradation: Shield this compound from proteases and other degrading enzymes in the body.

Improve Solubility and Stability: Enhance the biopharmaceutical properties of the compound.

Enable Targeted Delivery: Functionalizing nanoparticles with specific ligands can direct them to the site of infection or to tumor cells, thereby increasing efficacy and reducing systemic toxicity. dovepress.com

Control Release: Provide sustained release of the drug over time, maintaining therapeutic concentrations. mdpi.com

Research should focus on formulating this compound into various nanoparticle platforms and evaluating their efficacy and safety in animal models of infection and cancer.

Strategic Development of this compound Derivatives for Enhanced Potency and Selectivity

The generation of this compound derivatives is a key strategy to optimize its therapeutic profile. As mentioned, genetic engineering of the BGC can produce novel analogues. In parallel, synthetic and semi-synthetic approaches can be employed to create a diverse library of derivatives.

Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically modifying different parts of the this compound molecule—such as the fatty acid chain length and branching, and the amino acid sequence—and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features responsible for its potency and selectivity. nih.gov For instance, the initial study on Gageostatins A, B, and C revealed that variations in the fatty acid moiety influence their antifungal activity. nih.gov

The goals of these derivatization efforts would be to:

Enhance Potency: Increase the antimicrobial or cytotoxic activity, allowing for lower effective doses.

Improve Selectivity: Increase the therapeutic window by enhancing activity against target cells (e.g., cancer cells, pathogens) while reducing toxicity towards healthy host cells.

Optimize Pharmacokinetic Properties: Modify the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Through a combination of rational design and combinatorial chemistry, it will be possible to develop this compound derivatives that are superior drug candidates.

Q & A

Q. What experimental methods are commonly used to isolate and characterize Gageostatin A?

this compound is typically isolated using chromatographic techniques such as HPLC or column chromatography, followed by structural elucidation via NMR spectroscopy and high-resolution mass spectrometry (HR-MS). For example, NMR analysis (1H, 13C, and 2D experiments like COSY and HMBC) is critical to confirm planar structures, while X-ray crystallography may resolve stereochemistry . Purity is validated using HPLC with UV/Vis or MS detection .

Q. What is the biosynthetic pathway of this compound, and how can it be studied?

Biosynthetic studies often employ isotopic labeling (e.g., 13C or 15N) combined with gene cluster analysis via genome mining. Comparative metabolomics of wild-type vs. knockout microbial strains can identify key enzymes involved in biosynthesis. Stable isotope probing (SIP) or feeding experiments are used to trace precursor incorporation .

Q. How do researchers validate the biological activity of this compound in vitro?

Standard assays include cytotoxicity testing (e.g., MTT assay on cancer cell lines), antimicrobial susceptibility tests (MIC determination), and enzyme inhibition studies (e.g., kinase or protease assays). Positive controls and dose-response curves are essential to confirm specificity. Replicates (n ≥ 3) and statistical analysis (e.g., ANOVA) ensure reliability .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Contradictions often arise from differences in experimental models (e.g., cell lines, animal species) or assay conditions. Researchers should:

- Compare results across multiple models (e.g., 2D vs. 3D cell cultures).

- Use orthogonal assays (e.g., Western blotting alongside RNA-seq) to validate targets.

- Perform meta-analyses of published data to identify consensus pathways . Example: Discrepancies in apoptosis induction may stem from varying ROS levels in different cell types, requiring ROS scavengers as negative controls .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Semi-synthesis or combinatorial chemistry is used to generate analogs. Key steps include:

- Modifying functional groups (e.g., hydroxylation, methylation) while preserving core scaffolds.

- Screening libraries using high-throughput assays to prioritize candidates.

- Computational modeling (e.g., molecular docking) to predict binding affinities .

Q. How should researchers design studies to address reproducibility challenges in this compound research?

Reproducibility requires:

- Detailed protocols for compound handling (e.g., solubility in DMSO vs. aqueous buffers).

- Public deposition of raw data (e.g., NMR spectra, crystallography files) in repositories like Zenodo.

- Independent validation by third-party labs using blinded samples .

Data Analysis and Interpretation

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound?

Non-linear regression models (e.g., log(inhibitor) vs. response curves in Prism) calculate EC50/IC50 values. For heterogeneous data, mixed-effects models account for variability between experimental batches. Bootstrapping or Bayesian methods quantify uncertainty .

Q. How can researchers distinguish off-target effects from specific interactions in this compound studies?

- Use CRISPR/Cas9 knockout models to silence putative targets.

- Employ thermal proteome profiling (TPP) or drug affinity responsive target stability (DARTS) to identify direct binding partners.

- Cross-reference with databases like ChEMBL to rule out known promiscuous compounds .

Ethical and Methodological Considerations

Q. What criteria define a rigorous preclinical study of this compound’s therapeutic potential?

Follow the FINER framework:

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) for this compound be reconciled?

Re-examine sample purity and crystallization conditions. If discrepancies persist, use quantum mechanical calculations (e.g., DFT-NMR) to predict spectra for proposed structures. Collaborative validation with specialized labs is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.